molecular formula C20H17F2N3O2 B2717174 2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide CAS No. 1251687-63-4

2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide

Cat. No. B2717174
CAS RN: 1251687-63-4
M. Wt: 369.372
InChI Key: OSZUZUKRYSNPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoroquinolones are a family of antibacterials, which include norfloxacin, pefloxacin, ciprofloxacin, and ofloxacin . They have been in the pharmaceutical market for nearly three decades . The first drug in the series of quinolones, nalidixic acid, was launched into medicinal practice in 1963 . Structural modification of the quinolone skeleton by incorporating fluorine atoms at C-6 and other positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties .


Synthesis Analysis

The synthesis of fluoroquinolones involves various approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation .


Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Fluoroquinolones exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluoroquinolones depend on their specific structures. For example, 2,6-Difluorobenzoic acid has a molecular weight of 158.10 .

Scientific Research Applications

Fluorescent Chemosensors

  • A study by Li et al. (2014) developed a new fluorescent sensor incorporating a quinoline group, showing excellent selectivity and sensitivity for Zn(2+) over other cations. This sensor demonstrated potential for Zn(2+) imaging in living cells (Li et al., 2014).

Vesicle Formation Studies

  • Research by You et al. (2010) investigated the self-assembly of vesicles from a quinoline derivative. The study explored the impact of transition metal ions and trifluoroacetic acid on the formation of these vesicles, indicating potential applications in material science (You et al., 2010).

Zinc Ion Detection

  • Nolan et al. (2005) developed two fluorescein-based dyes derivatized with 8-aminoquinoline for zinc ion detection. These dyes showed high selectivity for Zn(II), demonstrating potential in biological zinc detection (Nolan et al., 2005).

Catalytic Studies

  • A paper by Imamoto et al. (2012) explored the use of quinoxaline-based ligands in rhodium-catalyzed asymmetric hydrogenation. This research has implications for pharmaceutical synthesis and catalytic processes (Imamoto et al., 2012).

Annulation Reactions

  • Kalsi et al. (2017) discussed the cobalt-catalyzed C–H bond annulation of benzamides with isonitriles. The study presented an atom-economical procedure for synthesizing quinolin-8-yl derivatives (Kalsi et al., 2017).

Chemical Synthesis

  • Xia et al. (2016) reported on the remote sulfonylation of aminoquinolines, providing an environmentally friendly approach for synthesizing benzamide derivatives (Xia et al., 2016).

DNA Methylation Inhibitors

  • Rilova et al. (2014) synthesized quinoline-based derivatives as inhibitors of DNA methyltransferase, showing potential for therapeutic applications in cancer treatment (Rilova et al., 2014).

Mechanism of Action

Due to enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase, fluoroquinolones possess a high antibacterial activity .

properties

IUPAC Name

2,6-difluoro-N-[4-oxo-4-(quinolin-8-ylamino)butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-14-7-2-8-15(22)18(14)20(27)24-12-4-10-17(26)25-16-9-1-5-13-6-3-11-23-19(13)16/h1-3,5-9,11H,4,10,12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZUZUKRYSNPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.